(2R)-Oxane-2-carboxylic acid
Overview
Description
(2R)-Oxane-2-carboxylic acid is a chemical compound with the molecular formula C5H9NO4. It is a white to off-white crystalline solid that is soluble in water and polar organic solvents. This compound is known for its acidic properties and its ability to form salts with alkali or alkali metals. It is commonly used in the pharmaceutical field as a raw material for the synthesis of polypeptide compounds and amino acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing (2R)-Oxane-2-carboxylic acid involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction requires careful control of reaction conditions and the selection of suitable solvents to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: (2R)-Oxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2R)-Oxane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polypeptide compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical intermediates and amino acid derivatives.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R)-Oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as a substrate or inhibitor for various enzymes, influencing biochemical processes such as protein synthesis and metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- (1R,2R)-Oxane-2-carboxylic acid
- (2S)-Oxane-2-carboxylic acid
- (2R)-2-amino-4-methoxy-4-oxobutanoic acid
Comparison: (2R)-Oxane-2-carboxylic acid is unique in its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. Compared to its similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as varying degrees of biological activity .
Properties
IUPAC Name |
(2R)-oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYFGXOFCEZRW-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501427 | |
Record name | (2R)-Oxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105499-34-1 | |
Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105499-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-Oxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-oxane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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